molecular formula C5H10N2 B10776628 2,3,4,5-Tetrahydropyridin-3-amine

2,3,4,5-Tetrahydropyridin-3-amine

Cat. No.: B10776628
M. Wt: 98.15 g/mol
InChI Key: SEECZTVWJNGUEJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridin-3-amine is an organic compound belonging to the class of tetrahydropyridines. These compounds are derivatives of pyridine, where two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyridin-3-amine can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2,3,4,5-tetrahydropyridine can be carried out using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) under hydrogen gas . Another method involves the use of pentanediamine as a starting material, which is heated in an aqueous or organic solvent solution to obtain 2,3,4,5-tetrahydropyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to ensure efficient conversion of pyridine derivatives to the desired tetrahydropyridine compound . The industrial methods are designed to be environmentally friendly, with high conversion efficiency and minimal waste production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form pyridine or other oxidized derivatives.

    Reduction: Reduction reactions can further convert this compound to piperidine derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Major Products

The major products formed from these reactions include pyridine, piperidine, and various substituted tetrahydropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

2,3,4,5-Tetrahydropyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-3-amine

InChI

InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2

InChI Key

SEECZTVWJNGUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN=C1)N

Origin of Product

United States

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